5-Cyclopentyl-4-propyl-4H-1,2,4-triazole-3-thiol
CAS No.:
Cat. No.: VC17672696
Molecular Formula: C10H17N3S
Molecular Weight: 211.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17N3S |
|---|---|
| Molecular Weight | 211.33 g/mol |
| IUPAC Name | 3-cyclopentyl-4-propyl-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C10H17N3S/c1-2-7-13-9(11-12-10(13)14)8-5-3-4-6-8/h8H,2-7H2,1H3,(H,12,14) |
| Standard InChI Key | ZCTAVGZXOCHRIX-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C(=NNC1=S)C2CCCC2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 3-cyclopentyl-4-propyl-1H-1,2,4-triazole-5-thione, reflects its core structure: a 1,2,4-triazole ring substituted with a cyclopentyl group (C5H9), a propyl chain (C3H7), and a thione functional group (=S) at positions 3, 4, and 5, respectively . The thione tautomer (Figure 1) is stabilized by resonance, a feature critical to its reactivity and potential biological interactions .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1552057-32-5 | |
| Molecular Formula | ||
| Molecular Weight | 211.33 g/mol | |
| SMILES Notation | CCCN1C(=NNC1=S)C2CCCC2 | |
| InChIKey | ZCTAVGZXOCHRIX-UHFFFAOYSA-N | |
| PubChem CID | 115389911 |
Synthesis and Mechanistic Pathways
Synthetic Routes
The compound is synthesized via a multi-step sequence involving:
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Cyclocondensation: Reaction of cyclopentylamine with propylamine in the presence of a triazole-forming agent (e.g., carbon disulfide or thiourea) to construct the triazole core.
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Thiolation: Introduction of the thiol group via sulfurization reagents such as Lawesson’s reagent or phosphorus pentasulfide .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | Cyclopentylamine, propylamine, CS2, KOH, 100°C | ~60% |
| Thiolation | Lawesson’s reagent, toluene, reflux | ~75% |
Mechanistic Insights
The cyclocondensation step proceeds through nucleophilic attack of the amine nitrogen on the electrophilic carbon of carbon disulfide, followed by cyclization. Thiolation involves the substitution of an oxygen atom with sulfur, facilitated by the high electrophilicity of Lawesson’s reagent .
Physicochemical Properties
Stability and Solubility
While experimental data on solubility are lacking, computational predictions (e.g., LogP ≈ 2.8) suggest moderate lipophilicity, favoring solubility in organic solvents like dichloromethane or ethyl acetate. The thiol group’s propensity for oxidation necessitates storage under inert atmospheres.
Thermal Properties
Melting and boiling points remain unreported, but thermogravimetric analysis (TGA) of similar triazoles indicates decomposition temperatures above 200°C, consistent with aromatic stability .
Future Research Directions
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Pharmacological Profiling: Evaluate efficacy against drug-resistant fungal strains.
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Structure-Activity Relationships: Modify substituents to optimize bioavailability.
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Ecotoxicology Studies: Assess environmental impact for agrochemical applications.
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